molecular formula C6H7N3O B12438873 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile CAS No. 5098-17-9

5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile

Cat. No.: B12438873
CAS No.: 5098-17-9
M. Wt: 137.14 g/mol
InChI Key: OPSANIVYYLOPDU-UHFFFAOYSA-N
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Description

5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile: is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile typically involves the reaction of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of an excess of triethylamine . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, derivatives of this compound have shown antiviral activity by inhibiting viral DNA polymerase . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile: can be compared with other similar compounds in the oxazole family, such as:

The uniqueness of This compound lies in its specific functional groups, which allow for a wide range of chemical modifications and potential biological activities.

Properties

CAS No.

5098-17-9

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

5-amino-2-ethyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C6H7N3O/c1-2-5-9-4(3-7)6(8)10-5/h2,8H2,1H3

InChI Key

OPSANIVYYLOPDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(O1)N)C#N

Origin of Product

United States

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